

Methylenetriphenylphosphorane CAS number and properties

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Compound of Interest

Compound Name: *Methylenetriphenylphosphorane*

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An In-depth Technical Guide to **Methylenetriphenylphosphorane**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetriphenylphosphorane, a cornerstone of organic synthesis, is an organophosphorus compound renowned for its role as a Wittig reagent.^[1] This ylide, with the chemical formula Ph_3PCH_2 , is a highly polar and basic species.^[1] Its primary application lies in the Wittig reaction, a versatile method for the synthesis of alkenes from aldehydes and ketones with high regioselectivity.^{[2][3]} This guide provides a comprehensive overview of **methylenetriphenylphosphorane**, including its chemical and physical properties, synthesis, and a detailed protocol for its application in the Wittig reaction.

Chemical and Physical Properties

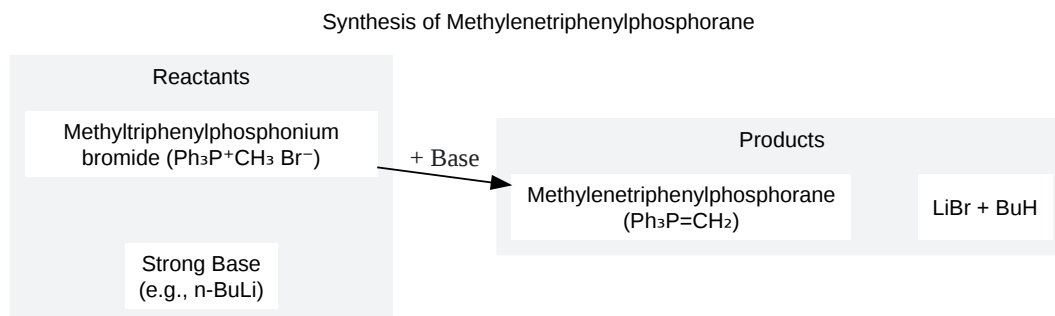
The fundamental properties of **methylenetriphenylphosphorane** are summarized in the table below, providing a ready reference for laboratory use.

Property	Value	Reference
CAS Number	3487-44-3	[4][5]
Molecular Formula	C ₁₉ H ₁₇ P	[1][4][5]
Molecular Weight	276.31 g/mol	[4][6]
Appearance	Yellow solid	[1]
Melting Point	96 °C	[7]
Density	1.19 g/cm ³	[1]
Solubility in Water	Decomposes	[1]
Solubility	THF	[1]
pKa of conjugate acid	~15	[1]
Ionization Energy	6.62 eV	[8]
LogP (Octanol/Water)	3.412	[8]

Synthesis of Methylenetriphenylphosphorane

Methylenetriphenylphosphorane is typically prepared from methyltriphenylphosphonium bromide through deprotonation by a strong base.[1] The resulting phosphorane is generally not isolated and is used in situ.[1]

Reaction Scheme



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Caption: General synthesis of **methylenetriphenylphosphorane**.

Experimental Protocol: Preparation of Methylene triphenylphosphorane

This protocol outlines the in situ generation of **methylenetriphenylphosphorane** for immediate use in a subsequent Wittig reaction.

Materials:

- Methyltriphenylphosphonium bromide
- Anhydrous tetrahydrofuran (THF)
- Strong base (e.g., n-butyllithium (n-BuLi), potassium tert-butoxide, or sodium amide)[1]
- Inert atmosphere (Nitrogen or Argon)
- Schlenk line or similar apparatus

Procedure:

- Under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.05 equivalents) in anhydrous THF in a flame-dried flask.
- Cool the suspension to 0 °C using an ice bath.
- Slowly add the strong base (1.0 equivalent) dropwise to the stirred suspension.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a distinct color change, typically to yellow or orange.^[2]

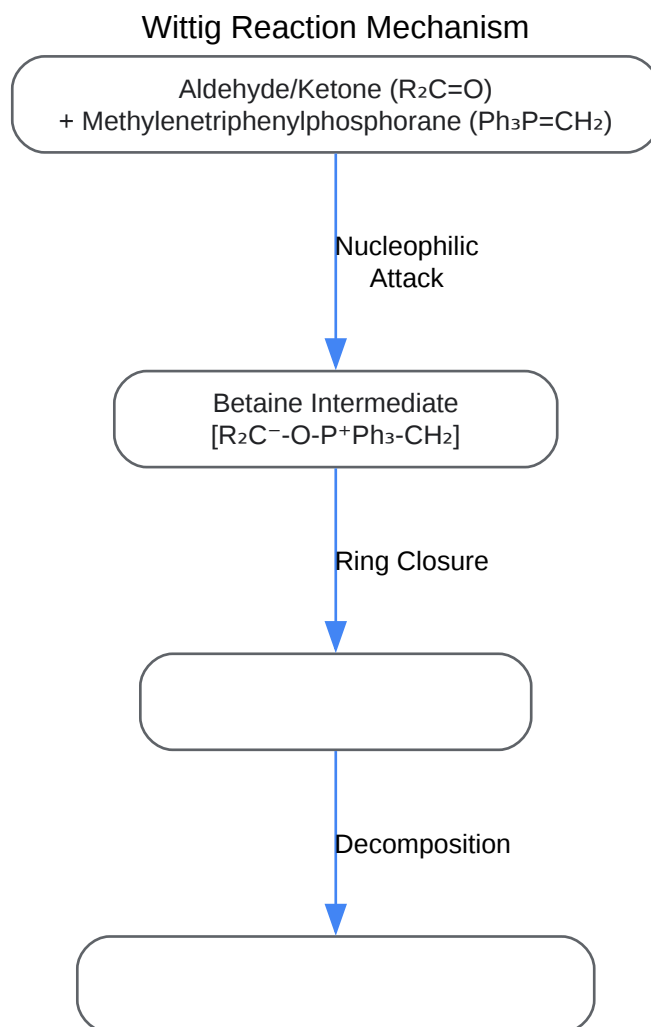
The Wittig Reaction

The Wittig reaction is a chemical reaction of an aldehyde or a ketone with a phosphonium ylide (Wittig reagent) to produce an alkene and triphenylphosphine oxide.^[3]

Methylenetriphenylphosphorane is frequently used to introduce a methylene group.^{[3][9]}

Reaction Mechanism

The mechanism of the Wittig reaction involves the nucleophilic addition of the ylide to the carbonyl group, forming a betaine intermediate, which then cyclizes to an oxaphosphetane. This intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide.^{[2][9]} There is also strong evidence for a concerted [2+2] cycloaddition pathway, particularly in lithium-free conditions.^[3]



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Caption: The mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction with an Aldehyde

This protocol provides a general procedure for the reaction of an aldehyde with in situ generated **methylene triphenylphosphorane**.

Materials:

- Aldehyde
- Prepared solution of **methylenetriphenylphosphorane** in THF
- Anhydrous THF
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Dichloromethane or diethyl ether
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Hexanes

Procedure:

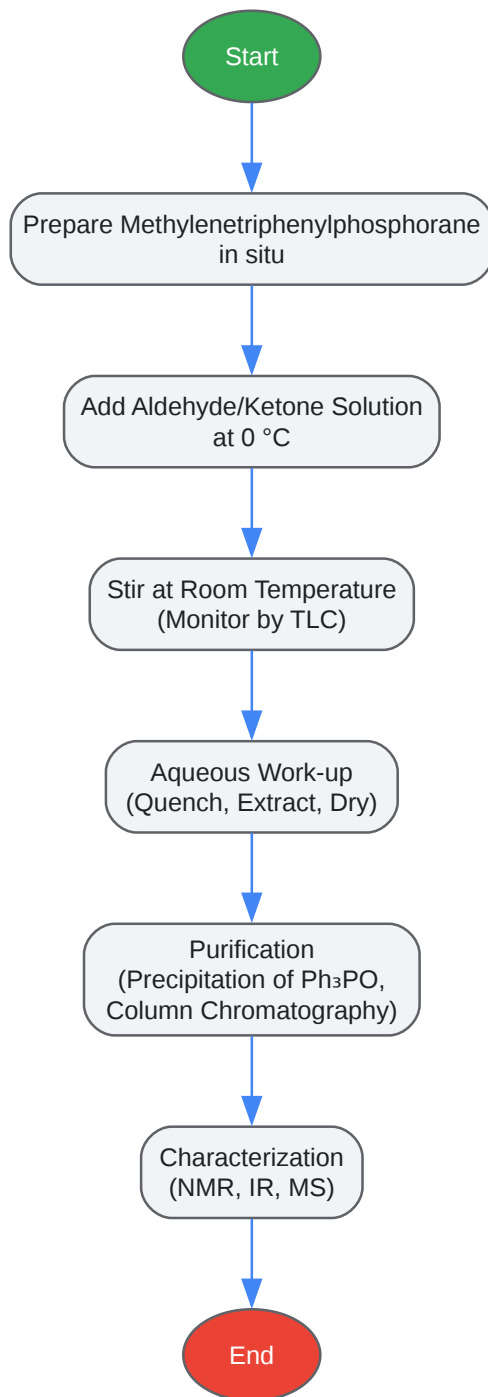
- Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask under an inert atmosphere.
- Cool the previously prepared ylide solution to 0 °C.
- Slowly add the aldehyde solution to the ylide solution.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring by thin-layer chromatography (TLC).[\[2\]](#)

Work-up and Purification

- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH_4Cl).[\[2\]](#)
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or diethyl ether.[\[2\]](#)
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[\[2\]](#)

- Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[\[2\]](#)
- To remove the triphenylphosphine oxide byproduct, dissolve the crude residue in a minimal amount of dichloromethane and precipitate the oxide by adding a larger volume of hexanes or a mixture of diethyl ether and hexanes.[\[2\]](#)
- Further purification of the alkene product can be achieved by column chromatography.[\[2\]](#)

Experimental Workflow for Wittig Reaction

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Caption: A typical experimental workflow for the Wittig reaction.

Conclusion

Methylenetriphenylphosphorane is an indispensable reagent in organic synthesis, offering a reliable and predictable method for the formation of carbon-carbon double bonds. A thorough understanding of its properties, preparation, and reaction mechanisms is crucial for its effective application in research and development, particularly in the synthesis of complex organic molecules and pharmaceuticals.

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